molecular formula C21H20N2O3 B11969674 1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one CAS No. 120309-73-1

1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one

Katalognummer: B11969674
CAS-Nummer: 120309-73-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VITLEIWKDUORIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of oxirane (epoxide) groups and phenyl rings attached to the imidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyl-2H-imidazole-2-one with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one involves its interaction with specific molecular targets. The oxirane groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenyl rings may also contribute to the compound’s binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
  • 1,3-Dimesityl-2,3-dihydro-1H-imidazole
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Uniqueness

1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one is unique due to the presence of both oxirane and phenyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

120309-73-1

Molekularformel

C21H20N2O3

Molekulargewicht

348.4 g/mol

IUPAC-Name

1,3-bis(oxiran-2-ylmethyl)-4,5-diphenylimidazol-2-one

InChI

InChI=1S/C21H20N2O3/c24-21-22(11-17-13-25-17)19(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)23(21)12-18-14-26-18/h1-10,17-18H,11-14H2

InChI-Schlüssel

VITLEIWKDUORIO-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CN2C(=C(N(C2=O)CC3CO3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.